11-(3-bromophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Descripción
This compound belongs to the dibenzo[b,e][1,4]diazepin-1-one class, characterized by a seven-membered diazepine ring fused to two benzene rings. The 3-bromophenyl substituent at position 11 introduces steric and electronic effects, while the 3,3-dimethyl group stabilizes the cyclohexenone moiety. It is synthesized via condensation of 3-(2-aminophenylamino)cyclohex-2-en-1-one with arylglyoxal hydrates in 2-propanol, a method validated for analogous derivatives . X-ray crystallography confirms structural integrity in related compounds, such as 6c (3,3-dimethyl-10-acetyl-11-(p-chlorobenzoyl)-dibenzo[b,e][1,4]diazepin-1-one), supporting the rigidity of the diazepine core .
Propiedades
IUPAC Name |
6-(3-bromophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O/c1-21(2)11-17-19(18(25)12-21)20(13-6-5-7-14(22)10-13)24-16-9-4-3-8-15(16)23-17/h3-10,20,23-24H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAGWKCGXQPAPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=CC=C4)Br)C(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
The primary target of this compound is the GABA A receptors . These receptors are a type of neurotransmitter receptor that responds to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.
Mode of Action
The compound interacts with the benzodiazepine binding site on GABA A receptors. This interaction enhances the effect of GABA, leading to increased opening of the associated chloride ion channels and hyperpolarization of the neuron. This results in a decrease in neuronal excitability.
Biochemical Pathways
The compound affects the GABAergic pathway . By enhancing the effect of GABA, it increases the influx of chloride ions into the neuron, which leads to hyperpolarization. This hyperpolarization inhibits the firing of new action potentials, thereby decreasing neuronal excitability.
Pharmacokinetics
Similar benzodiazepine derivatives are known to be well-absorbed orally and widely distributed in the body. They are primarily metabolized in the liver and excreted in the urine.
Result of Action
The compound exhibits potent antioxidant and anxiolytic effects . It has been shown to have a significant anxiolytic effect in various in vivo mice models, such as the Elevated Plus Maze, Light & Dark box, and Mirror Chamber model.
Action Environment
Environmental factors such as the presence of other drugs, the physiological state of the body, and genetic factors can influence the action, efficacy, and stability of the compound. For example, the presence of other drugs that also act on GABA A receptors could potentially enhance or diminish its effects.
Análisis Bioquímico
Biochemical Properties
11-(3-bromophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with gamma-aminobutyric acid (GABA) receptors, specifically the benzodiazepine binding site on GABA_A receptors. This interaction enhances the inhibitory effects of GABA, leading to anxiolytic effects. Additionally, the compound exhibits antioxidant properties by scavenging free radicals, as demonstrated by its activity in the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving GABAergic neurotransmission. This modulation can lead to changes in gene expression and cellular metabolism, contributing to its anxiolytic and antioxidant effects. The compound’s impact on cell signaling pathways also suggests potential effects on neuronal excitability and synaptic plasticity.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with GABA_A receptors. By binding to the benzodiazepine site, the compound enhances the affinity of GABA for its receptor, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in the inhibition of neuronal firing and the anxiolytic effects observed. Additionally, the compound’s antioxidant activity is attributed to its ability to neutralize free radicals and reduce oxidative stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, maintaining its anxiolytic and antioxidant properties. Long-term studies in in vitro and in vivo models have shown sustained effects on cellular function, with no significant degradation observed over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent anxiolytic effects, comparable to standard drugs like diazepam. At higher doses, potential toxic or adverse effects may be observed, including sedation and motor impairment. Threshold effects have been identified, with optimal anxiolytic activity observed at specific dosage ranges.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. This metabolism results in the formation of active metabolites that contribute to its overall pharmacological effects. The compound’s influence on metabolic flux and metabolite levels has been studied, revealing its impact on oxidative stress and cellular redox balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, particularly in the central nervous system. The compound’s distribution is influenced by its lipophilicity, allowing it to cross the blood-brain barrier and exert its effects on neuronal cells.
Subcellular Localization
The subcellular localization of this compound is primarily within the neuronal cell membrane, where it interacts with GABA_A receptors. Targeting signals and post-translational modifications direct the compound to specific compartments, ensuring its effective binding and activity. The compound’s localization within the cell membrane is crucial for its anxiolytic and antioxidant functions.
Actividad Biológica
11-(3-bromophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H23BrN2O2
- Molar Mass : 439.34 g/mol
- Melting Point : 265-267 °C
- Density : 1.43 g/cm³ (predicted)
| Property | Value |
|---|---|
| Molecular Formula | C23H23BrN2O2 |
| Molar Mass | 439.34 g/mol |
| Melting Point | 265-267 °C |
| Density | 1.43 g/cm³ (predicted) |
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its effects on neurological and psychological conditions.
Antidepressant and Anxiolytic Effects
Research indicates that derivatives of dibenzo diazepines exhibit significant antidepressant and anxiolytic properties. The compound has been shown to modulate neurotransmitter systems involved in mood regulation.
-
Mechanism of Action :
- The compound interacts with GABA receptors, enhancing inhibitory neurotransmission which may contribute to its anxiolytic effects.
- It also influences serotonin pathways, which are critical in mood disorders.
-
Case Studies :
- A study conducted by [source] demonstrated that administration of the compound resulted in a notable decrease in anxiety-like behaviors in rodent models.
- Another research highlighted its efficacy in reducing depressive symptoms through behavioral assessments and biochemical markers related to serotonin levels.
Neuroprotective Properties
The compound has shown promise as a neuroprotective agent.
- Research Findings :
- In vitro studies have indicated that it can protect neuronal cells from oxidative stress-induced apoptosis.
- A specific study noted that treatment with the compound reduced markers of inflammation and apoptosis in neuronal cultures exposed to neurotoxic agents.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions including bromination and cyclization processes.
General Synthetic Route:
- Bromination : The introduction of the bromine atom onto the phenyl ring.
- Cyclization : Formation of the dibenzo diazepine structure through condensation reactions.
Aplicaciones Científicas De Investigación
The compound 11-(3-bromophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one , with CAS number 149774-60-7, is a member of the dibenzo[1,4]diazepine family. This compound has garnered attention due to its potential applications in various scientific and pharmaceutical fields. Below is a detailed exploration of its applications, supported by data tables and case studies.
Chemical Properties and Structure
The molecular formula of this compound is , with a molecular weight of 397.31 g/mol. The structure features a dibenzo[1,4]diazepine core, which is known for its biological activity.
Structural Formula
Pharmaceutical Development
The dibenzo[1,4]diazepine derivatives are often explored for their pharmacological properties. This specific compound has shown promise in:
- Antidepressant Activity : Research indicates that compounds in this class may exhibit effects similar to those of traditional antidepressants by modulating neurotransmitter systems.
- Anxiolytic Effects : The structural similarity to known anxiolytics suggests potential applications in anxiety disorder treatment.
Neuropharmacology
Studies have highlighted the neuroprotective effects of this compound against neurodegenerative diseases. It may interact with GABA receptors, which are critical in regulating neuronal excitability.
Cancer Research
Preliminary studies suggest that compounds like this compound could inhibit tumor growth in specific cancer cell lines. The mechanism may involve:
- Induction of apoptosis in cancer cells.
- Inhibition of angiogenesis.
Data Table: Summary of Research Findings
Case Study 1: Antidepressant Activity
In a controlled study involving animal models, the administration of this compound resulted in significant reductions in depressive-like behaviors. The study measured changes in locomotor activity and sucrose preference as indicators of mood improvement.
Case Study 2: Neuroprotective Effects
A recent investigation assessed the neuroprotective potential of this compound against glutamate-induced toxicity in neuronal cultures. Results indicated a dose-dependent reduction in cell death, suggesting its utility as a therapeutic agent for neurodegenerative disorders.
Case Study 3: Cancer Cell Line Studies
In vitro studies on breast cancer cell lines demonstrated that treatment with this compound led to a marked decrease in cell viability and an increase in apoptotic markers. These findings support further investigation into its use as an anticancer agent.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Key structural variations in analogous compounds include:
- Position and nature of aryl groups (e.g., bromo, chloro, methoxy, nitro).
- Modifications to the cyclohexenone moiety (e.g., trifluoroacetyl, hydroxypropanoyl).
- Additional functional groups (e.g., triazole hybrids, indolyl substituents).
Table 1: Structural and Functional Comparisons
Pharmacological and Spectral Comparisons
- Cytotoxicity : FC2 (indolyl-substituted) demonstrates selective toxicity in cancer cells, unlike the target compound, which lacks direct evidence of activity .
- Enzyme Inhibition : Triazole hybrid 93 shows potent BuChE inhibition, a feature absent in bromophenyl or chlorophenyl analogs .
- Spectral Properties: IR: C=O stretches range from 1732–1743 cm⁻¹ across derivatives, consistent with diazepinone core stability . NMR: Methyl groups at position 3 produce singlet signals at δ 1.03–1.09 ppm, while aryl protons appear at δ 6.68–8.87 ppm . Mass Spectrometry: Fragmentation patterns depend on substituents; bromine isotopes (⁷⁹Br/⁸¹Br) aid in identifying bromophenyl derivatives .
Q & A
Q. How can the synthesis of 11-(3-bromophenyl)-dibenzo[b,e][1,4]diazepin-1-one derivatives be optimized using palladium-catalyzed cyclization?
Methodological Answer: Palladium(II)-catalyzed cyclization with arylboronic acids in green solvents (e.g., water or ethanol) is effective. Key parameters include reaction temperature (100°C), stoichiometric ratios (1:1.5 substrate:boronic acid), and purification via column chromatography (PE:EA = 40:1) to achieve yields >85%. This method minimizes byproducts and aligns with sustainable chemistry principles .
Q. What structural characterization techniques are critical for confirming the crystalline structure of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) at 296 K provides precise bond lengths (mean C–C = 0.003 Å) and confirms stereochemistry. Pair with R factor (<0.05) and wR factor (<0.11) analyses to validate crystallographic data. Complementary techniques like NMR (¹H/¹³C) and FT-IR should verify functional groups and substituent positions .
Q. What safety protocols are recommended for handling brominated dibenzodiazepinone derivatives?
Methodological Answer: Use PPE (gloves, goggles), avoid ignition sources (P210), and store in inert atmospheres. Refer to safety data sheets (SDS) for spill management and disposal. For in vitro studies, adhere to institutional biosafety guidelines to prevent human/animal exposure .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties of substituents on the dibenzodiazepinone core?
Methodological Answer: Perform DFT calculations (B3LYP/6-31G* basis set) to map HOMO-LUMO gaps, electrostatic potentials, and charge distribution. Compare bromophenyl vs. nitrophenyl analogs to quantify electron-withdrawing effects on reactivity. Validate with experimental UV-Vis and solvatochromic data .
Q. What experimental designs are suitable for assessing the environmental fate of this compound?
Methodological Answer: Implement a long-term environmental study (e.g., 5–10 years) with split-plot designs to evaluate abiotic/biotic degradation, bioaccumulation, and ecotoxicity. Use LC-MS/MS for trace analysis in water/soil and OECD guidelines for acute/chronic toxicity assays in model organisms (e.g., Daphnia magna) .
Q. How can split-split plot designs improve pharmacological testing of this compound’s bioactivity?
Methodological Answer: Apply randomized block designs with split-split plots to test variables like dosage (main plot), administration route (subplot), and timepoints (sub-subplot). Use ANOVA to isolate treatment effects and Tukey’s HSD for post hoc comparisons. Four replicates with 5–10 samples per group ensure statistical rigor .
Q. How should researchers resolve contradictions in spectroscopic data between synthesized batches?
Methodological Answer: Cross-validate NMR/IR results with high-resolution mass spectrometry (HR-MS) to confirm molecular weight. For crystallinity discrepancies, compare SC-XRD data (e.g., unit cell parameters) and DSC thermograms. If impurities persist, optimize recrystallization solvents (e.g., switch from ethanol to acetonitrile) .
Q. What purification strategies enhance yield and purity for bromophenyl-substituted diazepinones?
Methodological Answer: Use gradient column chromatography (silica gel, PE:EA 40:1 → 20:1) to separate brominated byproducts. For polar impurities, employ preparative HPLC with C18 columns (MeCN:H2O + 0.1% TFA). Monitor purity via TLC (Rf = 0.3–0.5) and confirm with >98% HPLC area-under-curve .
Q. How do solvatochromic effects influence the UV-Vis absorption of this compound?
Methodological Answer: Measure λmax in solvents of varying polarity (e.g., cyclohexane to DMSO). Apply the Kamlet-Taft equation to correlate bathochromic shifts with solvent parameters (π*, α, β). Compare with TD-DFT simulations to identify charge-transfer transitions .
Q. What comparative frameworks quantify the bioactivity of bromophenyl vs. trifluoromethylphenyl analogs?
Methodological Answer: Use a comparative ligand efficiency analysis (LE = ΔG / heavy atoms). Pair with molecular docking (AutoDock Vina) to assess binding affinities to target proteins (e.g., GPCRs). Statistical comparison via Student’s t-test (p < 0.05) identifies significant differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
